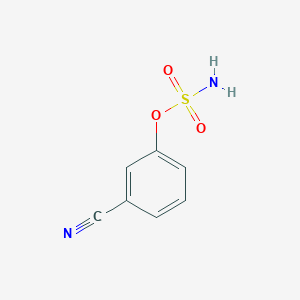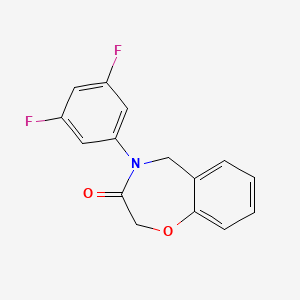![molecular formula C17H28N2 B2468909 2-[4-(Terc-butil)fenil]-2-piperidiletilamina CAS No. 927975-12-0](/img/structure/B2468909.png)
2-[4-(Terc-butil)fenil]-2-piperidiletilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,4-Ditert butyl phenol” is a bioactive compound with antifungal, antioxidant, and cancer-fighting properties . It’s known for its antioxidant effects as it effectively suppresses oxidation, preventing material degradation and disintegration .
Synthesis Analysis
The compound “2,4-Ditert butyl phenol” was successfully extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis .Molecular Structure Analysis
The structure of “2,4-Ditert butyl phenol” was characterized as C14H22O through 1H NMR analysis .Chemical Reactions Analysis
The compound “2,4-Ditert butyl phenol” is known for its ability to neutralize free radicals and reduce reactive oxygen species production, making it valuable in stabilizing various compounds .Physical And Chemical Properties Analysis
The compound “2,4-Ditert butyl phenol” is a solid at room temperature . It’s insoluble in water but soluble in organic solvents like benzene, ethanol, and methanol .Aplicaciones Científicas De Investigación
Transistores de efecto de campo orgánicos (OFET)
- Copolímeros: Los investigadores han sintetizado copolímeros alternantes basados en Z-1,2-bis(4-(terc-butil)fenil)etano con diversos fragmentos, incluyendo tiofeno, tieno[3,2-b]tiofeno y ditieno[3,2-b:2′,3′-d]tiofeno. Estos copolímeros exhiben propiedades interesantes, como conjugación π extendida, orientación ordenada de borde a borde y fuertes efectos de apilamiento π. Específicamente, PBPTT (copolímero basado en tieno[3,2-b]tiofeno) se ha utilizado con éxito para fabricar dispositivos OFET flexibles de alto rendimiento estables en ambiente con una movilidad de portadores de carga de hasta 0,27 cm² V⁻¹ s⁻¹ y una relación de encendido/apagado de 10⁴ .
Síntesis Química
- Protección Boc: El carbonato de terc-butil fenilo (Boc-Ph) sirve como reactivo para la protección mono-Boc de las α,ω-diaminas. Este grupo protector se utiliza ampliamente en síntesis orgánica para proteger selectivamente los grupos amino durante las transformaciones químicas .
Diseño de Ligandos
- Reacciones de Intercambio de Halógenos: Los ligandos desempeñan un papel crucial en las reacciones de intercambio de halógenos. Por ejemplo, los ligandos basados en 2-yodo-4-terc-butilfenilo se han investigado por su impacto en los resultados de las reacciones. Comprender los efectos de los ligandos mejora nuestra capacidad para diseñar procesos catalíticos eficientes .
Aislamiento de Productos Naturales
- Compuesto Bioactivo de Plantas: Los investigadores han aislado un compuesto bioactivo, 2,4-Diterc-butilfenol (2,4-DTBP), de la planta Plumbago zeylanica. Este compuesto exhibe propiedades antifúngicas, antioxidantes y potencialmente anticancerígenas. La extracción y caracterización de estos productos naturales contribuye al descubrimiento de fármacos y a la investigación relacionada con la salud .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)-2-piperidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-17(2,3)15-9-7-14(8-10-15)16(13-18)19-11-5-4-6-12-19/h7-10,16H,4-6,11-13,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOOYHFTBVTTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,5S)-5-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2468827.png)
![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2468828.png)
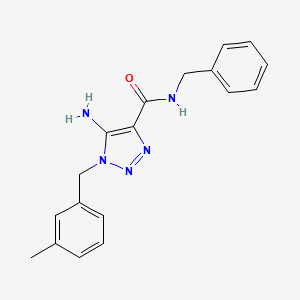
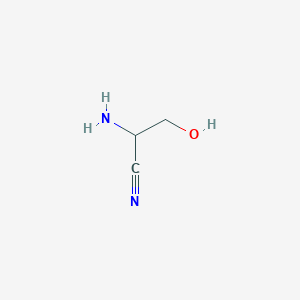
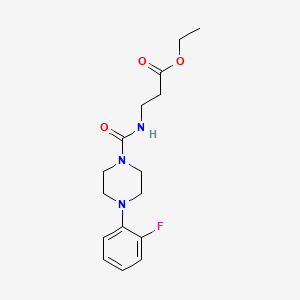
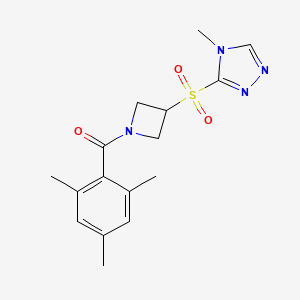

![1-[4-(1-azepanylsulfonyl)benzoyl]-2-(ethylthio)-1H-benzimidazole](/img/structure/B2468838.png)

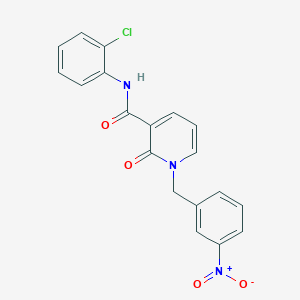
![N-(2,3-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2468842.png)
